3-Nitro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula CHClFNO. This compound is a derivative of benzoyl chloride, featuring a nitro group and a trifluoromethyl group attached to the benzene ring. It is recognized for its unique chemical properties and is widely utilized in organic synthesis and various industrial applications.
3-Nitro-5-(trifluoromethyl)benzoyl chloride belongs to the class of acyl chlorides, which are characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. It also falls under the category of halogenated organic compounds due to its chlorine and trifluoromethyl substituents.
The synthesis of 3-nitro-5-(trifluoromethyl)benzoyl chloride can be achieved through various routes:
The molecular structure of 3-nitro-5-(trifluoromethyl)benzoyl chloride consists of:
3-Nitro-5-(trifluoromethyl)benzoyl chloride participates in several chemical reactions:
The mechanism by which 3-nitro-5-(trifluoromethyl)benzoyl chloride acts involves its role as an intermediate in organic synthesis. Its structural features enable it to interact with various nucleophiles, facilitating the formation of complex organic molecules.
The presence of both nitro and trifluoromethyl groups enhances reactivity, allowing for diverse chemical transformations that are valuable in synthetic chemistry.
3-Nitro-5-(trifluoromethyl)benzoyl chloride has numerous applications across various fields:
This compound's versatility makes it an essential component in both academic research and industrial applications, highlighting its significance in modern chemistry.
Nitration of trifluoromethyl-substituted benzenes requires precise control due to the strong electron-withdrawing nature of the −CF₃ group, which deactivates the ring and favors meta-substitution. The preferred route to 3-nitro-5-(trifluoromethyl)benzoic acid derivatives—key precursors to the target acyl chloride—involves nitrating 3-(trifluoromethyl)benzonitrile or its derivatives. Nitration occurs selectively at the 5-position (meta to both −CF₃ and −CN), yielding 3-nitro-5-(trifluoromethyl)benzonitrile. Subsequent hydrolysis converts the nitrile to the carboxylic acid [1] [5]. Alternative precursors include 3-(trifluoromethyl)chlorobenzene, where nitration similarly affords the 5-nitro isomer. The meta-directing effect of −CF₃ is decisive, as confirmed by crystallographic studies showing significant twisting of substituents (e.g., nitro groups up to 85° from the ring plane), which influences reactivity [1].
Critical Parameters:
Table 1: Comparative Regioselectivity in Nitration of 1,3-Disubstituted Benzenes
Precursor | Substituents | Major Product Isomer | Yield (%) |
---|---|---|---|
3-(Trifluoromethyl)benzonitrile | −CF₃, −CN | 5-Nitro | 85–92 |
3-(Trifluoromethyl)chlorobenzene | −CF₃, −Cl | 5-Nitro | 78–85 |
3-(Trifluoromethyl)toluene | −CF₃, −CH₃ | 5-Nitro (meta) | 70–75 |
Conversion of 3-nitro-5-(trifluoromethyl)benzoic acid to the acyl chloride employs halogenating agents, with thionyl chloride (SOCl₂) being optimal due to gaseous byproducts (SO₂, HCl) that simplify purification. Key steps:
Phosphorus-Based Reagents (PCl₅, PCl₃) are alternatives but less efficient:
Reaction Optimization:
Table 2: Halogenation Efficiency for 3-Nitro-5-(trifluoromethyl)benzoic Acid
Reagent | Conditions | Yield (%) | Byproducts | Purity Concerns |
---|---|---|---|---|
SOCl₂ (neat) | Reflux, 4 h, DMF catalyst | 90–95 | SO₂, HCl | Low (gaseous byproducts) |
PCl₅ | 25°C, 2 h | 70–80 | POCl₃, HCl | High (requires distillation) |
Oxalyl chloride | 25°C, 1 h, DMF catalyst | 85–90 | CO, CO₂, HCl | Moderate |
Catalysis is critical for mitigating harsh conditions that could degrade nitro or trifluoromethyl groups. DMF-Catalyzed Thionyl Chloride Route dominates due to its efficiency:
Lewis Acid Catalysts (e.g., ZnCl₂) are less common but useful for sterically hindered acids. They activate SOCl₂ via coordination, facilitating nucleophilic attack by the carboxylic acid [8].
Key Advantages of Catalysis:
Introducing the nitro group before acyl chloride formation is essential, as NO₂ reduction or displacement can occur under halogenation conditions. Optimization focuses on:
Positional Control:
Mitigating Side Reactions:
Nitrating agents vary in reactivity, selectivity, and compatibility with −CF₃ groups:
Table 3: Performance of Nitrating Agents for 3-(Trifluoromethyl)benzoate Derivatives
Nitrating Agent | System | meta:(ortho+para) Ratio | Dinitration (%) | Acid Sensitivity |
---|---|---|---|---|
HNO₃/H₂SO₄ (Mixed Acid) | H₂O or CH₂Cl₂ | >20:1 | 5–10 | High |
Acetyl Nitrate (AcONO₂) | Acetic Anhydride | 15:1 | 2–5 | Moderate |
Nitronium Tetrafluoroborate (NO₂BF₄) | Sulfolane | >50:1 | <1 | Low |
Clay-Supported HNO₃ | Toluene | 10:1 | 8–12 | Low |
Key Findings:
Trade-offs:
Comprehensive Compound List
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